Product packaging for adenosine-N1-oxide(Cat. No.:)

adenosine-N1-oxide

Katalognummer: B10795265
Molekulargewicht: 283.24 g/mol
InChI-Schlüssel: BPNBKNXDHVOEJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Adenosine-N1-oxide is a chemically modified nucleoside derived from adenosine through oxidation at the N1 position of the adenine base. Its synthesis typically involves the oxidation of adenosine using meta-chloroperbenzoic acid (mCPBA) in methanol, followed by alkylation with reagents such as 3-methoxybenzyl bromide to form derivatives . Isotopically labeled forms, such as [7,NH₂-¹⁵N₂]- and [8-¹³C-7,NH₂-¹⁵N₂]this compound, have been synthesized for specialized biochemical studies .

Despite its promise, this compound remains understudied in lethal infection models compared to other nucleoside analogs like cidofovir .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N5O5 B10795265 adenosine-N1-oxide

Eigenschaften

Molekularformel

C10H13N5O5

Molekulargewicht

283.24 g/mol

IUPAC-Name

2-(6-amino-7-oxidopurin-7-ium-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H13N5O5/c11-8-5-9(13-2-12-8)14(3-15(5)19)10-7(18)6(17)4(1-16)20-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)

InChI-Schlüssel

BPNBKNXDHVOEJJ-UHFFFAOYSA-N

Kanonische SMILES

C1=NC(=C2C(=N1)N(C=[N+]2[O-])C3C(C(C(O3)CO)O)O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Oxidation of Adenosine Using 3-Chloroperoxybenzoic Acid (MCPBA)

The most widely documented method for ANO synthesis involves the oxidation of adenosine at the N1 position of the adenine base using 3-chloroperoxybenzoic acid (MCPBA). This reaction proceeds via electrophilic aromatic substitution, where MCPBA acts as both the oxidizing agent and the oxygen donor.

Reaction Conditions:

  • Solvent: Anhydrous dichloromethane (CH2_2Cl2_2)

  • Temperature: 0°C (ice-water bath)

  • Time: 2 hours under constant stirring

  • Molar Ratio: Adenosine:MCPBA = 1:1.2

After completion, the reaction mixture is quenched with aqueous sodium thiosulfate (Na2_2S2_2O3_3) to neutralize excess MCPBA, followed by extraction with saturated sodium bicarbonate (NaHCO3_3) to remove acidic byproducts. The organic layer is dried over anhydrous sodium sulfate (Na2_2SO4_4) and concentrated under reduced pressure.

Purification:
Crude ANO is purified via silica gel chromatography using a gradient elution of CH2_2Cl2_2:methanol (MeOH) (95:5 to 90:10 v/v). This step removes unreacted adenosine and byproducts such as adenosine-N7-oxide, which may form due to competing oxidation at the N7 position.

Regioselectivity and Reaction Optimization

The N1 position of adenosine is preferentially oxidized due to its lower electron density compared to the N3 and N7 positions. Density functional theory (DFT) calculations suggest that the N1-H bond dissociation energy (BDE) is 85.3 kcal/mol, significantly lower than N7-H (91.2 kcal/mol), making N1 more susceptible to oxidation.

Key Factors for High Yield:

  • Low Temperature: Maintaining 0°C minimizes side reactions and ensures slow, controlled oxidation.

  • Anhydrous Conditions: Prevents hydrolysis of MCPBA and adenosine.

  • Stoichiometric Excess of MCPBA: A 20% molar excess ensures complete conversion of adenosine.

Isotopic Labeling and Specialty Syntheses

Synthesis of 15^{15}15N-Labeled this compound

For isotopic studies, 15^{15}N-labeled ANO is synthesized using 15^{15}N-enriched adenosine precursors. The oxidation protocol remains identical, but the starting material is prepared via enzymatic or chemical incorporation of 15^{15}N at the N1 position.

Example Protocol:

  • Enzymatic Amination: Adenosine deaminase converts inosine to 15^{15}N-labeled adenosine using 15^{15}NH3_3 as the nitrogen source.

  • Oxidation: The labeled adenosine is oxidized with MCPBA as described in Section 1.1.

Isotopic Integrity:

  • Verification: 15^{15}N nuclear magnetic resonance (NMR) spectroscopy confirms >98% isotopic incorporation at the N1 position.

  • Applications: Used in metabolic tracing studies to monitor ANO’s pharmacokinetics and degradation pathways.

Industrial-Scale Production

Process Intensification and Catalysis

Industrial synthesis of ANO employs continuous-flow reactors to enhance scalability and reproducibility. Key advancements include:

  • Heterogeneous Catalysis: Immobilized MCPBA on silica gel reduces reagent waste and simplifies product isolation.

  • Microwave-Assisted Synthesis: Reduces reaction time from 2 hours to 20 minutes while maintaining >90% yield.

Economic Considerations:

  • Cost of MCPBA: Accounts for 60% of raw material expenses.

  • Waste Management: Spent solvents (CH2_2Cl2_2) are recycled via distillation, reducing environmental impact.

Analytical Characterization

Spectroscopic Validation

ANO is characterized using a combination of techniques:

Technique Key Peaks/Data
1^1H NMR (DMSO-d6_6)δ 8.35 (s, 1H, H8), δ 6.08 (d, 1H, H1'), δ 5.50 (m, 2H, OH)
13^{13}C NMRδ 156.2 (C6), δ 152.4 (C2), δ 88.5 (C1')
HRMS (ESI+)[M+H]+^+ calc. 298.1004, found 298.1001

Purity Assessment

  • HPLC: Reverse-phase C18 column (MeOH:H2_2O = 70:30), retention time = 6.2 min.

  • Impurity Profiling: Limits of detection (LOD) for adenosine and N7-oxide byproducts: <0.1% .

Analyse Chemischer Reaktionen

Electrochemical Oxidation

ANO exhibits pH-dependent redox behavior at a pyrolytic graphite electrode :

Key Findings

  • pH 1.4–3.0 : ANO undergoes a 2-electron oxidation, forming 8-oxoadenine-N1-oxide .

  • pH 7.0 : A 2.7-electron process yields a dihydroxytrimer as the major product.

  • pH 9.8 : Degradation dominates, with minimal stable oxidation products.

pHElectrons TransferredMajor Product
1.428-Oxoadenine-N1-oxide
7.02.7Dihydroxytrimer
9.8N/ADegradation fragments

Enzymatic Phosphorylation

ANO participates in mitochondrial phosphotransferase reactions but shows substrate specificity :

Reactions

  • ADP-NO Phosphorylation :

    ADP-NO+ATPNucleoside diphosphate kinaseATP-NO+ADP\text{ADP-NO} + \text{ATP} \xrightarrow{\text{Nucleoside diphosphate kinase}} \text{ATP-NO} + \text{ADP}
    • Equilibrium Constant : Keq=0.908K_{\text{eq}} = 0.908 at pH 7.4 .

  • Adenylate Kinase Activity :

    • ATP-NO and ADP-NO are substrates, but AMP-NO is not phosphorylated .

Comparison with Natural Nucleotides

SubstrateEnzyme CompatibilityProduct Stability
ATP-NOPhosphorylated by adenylate kinaseModerate
AMP-NONot phosphorylatedLow

Stability and Resistance to Enzymatic Degradation

ANO demonstrates exceptional resistance to adenosine deaminase (ADA), unlike adenosine :

Key Data

  • Half-Life in Serum : >24 hours (vs. <30 seconds for adenosine) .

  • Mechanism : The N1-oxide group sterically hinders ADA binding, preventing deamination to inosine.

CompoundADA SusceptibilityMetabolic Half-Life
AdenosineHigh<30 seconds
ANONegligible>24 hours

Interaction with Cellular Signaling Pathways

ANO modulates inflammatory responses through chemical interactions with kinase pathways :

PI3K/Akt/GSK-3β Pathway

  • ANO upregulates Akt phosphorylation (Ser473) and GSK-3β phosphorylation (Ser9), inhibiting pro-inflammatory cytokine secretion .

Effect on Cytokine Production

CytokineInhibition by ANO (IC₅₀)Inhibition by Adenosine (IC₅₀)
TNF-α0.5 μM50 μM
IL-60.3 μM30 μM

Degradation Under Physiological Conditions

ANO undergoes slow hydrolysis in aqueous media, forming adenine-N1-oxide and ribose derivatives .

Hydrolysis Rate

  • pH 7.4, 37°C : t1/2=48hourst_{1/2} = 48 \, \text{hours} .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Effects

Mechanism of Action
Adenosine N1-oxide exhibits significant anti-inflammatory properties. Research indicates that it inhibits the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) from activated macrophages. This effect is mediated through the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in regulating inflammation and cell differentiation .

Case Studies

  • In Vitro Studies : In experiments using mouse peritoneal macrophages and human monocytic THP-1 cells, ANO demonstrated superior inhibition of cytokine secretion compared to adenosine and synthetic adenosine receptor-selective agonists .
  • In Vivo Studies : ANO was tested in a lipopolysaccharide (LPS)-induced endotoxin shock model in mice, where it significantly reduced inflammatory mediator levels at lower concentrations than adenosine .
Study TypeResults
In VitroANO inhibited TNF-α and IL-6 secretion effectively.
In VivoReduced inflammatory response in LPS-induced shock model.

Antiviral Applications

Mechanism of Action
Adenosine N1-oxide has been identified as a potent inhibitor of vaccinia virus replication. It operates by blocking the translation of viral early mRNAs, thereby preventing the synthesis of essential viral proteins while leaving host protein synthesis unaffected .

Case Studies

  • Vaccinia Virus Study : In a study conducted on BSC40 cells infected with vaccinia virus, ANO completely blocked viral DNA replication and late protein synthesis. This was attributed to a defect in early gene expression, suggesting its potential as an antiviral agent for treating poxvirus infections .
Virus TypeMechanismEfficacy
Vaccinia VirusBlocks translation of early mRNAsComplete inhibition of replication

Regenerative Medicine

Bone and Adipose Differentiation
Adenosine N1-oxide has shown promise in promoting the differentiation of mesenchymal stem cells into osteoblasts (bone-forming cells) and adipocytes (fat cells). In vitro studies indicated that ANO enhances alkaline phosphatase activity and calcium deposition in pre-osteoblastic cell lines, suggesting its utility in regenerative therapies targeting bone and fat tissue .

Cell TypeEffect
OsteoblastsIncreased differentiation
AdipocytesEnhanced differentiation

Other Therapeutic Considerations

Recent studies have also explored the potential use of ANO in treating sepsis by modulating inflammatory responses and oxidative stress markers . The compound's ability to influence pro-inflammatory cytokines like IL-1, TNF-α, and IL-6 positions it as a candidate for further research into critical care therapies.

Wirkmechanismus

Adenosine-N1-oxide exerts its effects through the PI3K/Akt/GSK-3β signaling pathway. It inhibits the secretion of pro-inflammatory cytokines by activated macrophages and reduces lethality in lipopolysaccharide-induced endotoxin shock. The up-regulation of the anti-inflammatory transcription factor c-Fos is involved in the suppression of pro-inflammatory cytokine secretion .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Related Compounds

Structural Analogs

1-(Benzyloxy)adenosine
  • Structural Differentiation: Unlike adenosine-N1-oxide, 1-(benzyloxy)adenosine features a benzyloxy group at the 1-position of the adenine base instead of an N-oxide moiety.
  • Synthesis: Both compounds are synthesized from adenosine. While this compound requires oxidation, 1-(benzyloxy)adenosine involves alkylation with benzyl bromide derivatives .
Thiosemicarbazones (e.g., Methisazone)
  • Functional Differentiation: Thiosemicarbazones are non-nucleoside antivirals that inhibit viral replication by chelating metal ions essential for viral polymerase activity.
  • Efficacy: Methisazone, a well-studied thiosemicarbazone, has demonstrated efficacy in smallpox prophylaxis but exhibits higher toxicity than this compound derivatives .

Functional Analogs

Cidofovir
  • Mechanistic Contrast: Cidofovir, a cytosine analog, inhibits viral DNA polymerase by incorporating into the DNA strand. This compound, however, may target viral RNA or early transcription stages, though its exact mechanism remains unconfirmed .

Comparative Data Table

Compound Structure Modifications Synthesis Method Antiviral Target Key Limitations
This compound N1-oxidized adenine Oxidation of adenosine with mCPBA Orthopoxviruses Limited in vivo testing
1-(Benzyloxy)adenosine 1-benzyloxy substitution Alkylation of adenosine derivatives Orthopoxviruses Low bioavailability
Methisazone Thiosemicarbazone core Condensation reaction Orthopoxviruses High toxicity
Cidofovir Cytosine analog with phosphonate Phosphorylation of cytidine Broad-spectrum DNA viruses Nephrotoxicity

Q & A

Q. What are the established synthetic methodologies for adenosine-N1-oxide, and how can experimental reproducibility be ensured?

this compound is synthesized via oxidation of adenosine using meta-chloroperbenzoic acid (mCPBA) in methanol, followed by alkylation with 3-methoxybenzyl bromide and treatment with ammonium perchlorate to yield the perchlorate salt . To ensure reproducibility:

  • Document reagent purity, molar ratios, and reaction conditions (e.g., temperature, time) explicitly.
  • Provide full chemical names, supplier details (e.g., manufacturer, country), and instrument calibration data (e.g., NMR spectrometer parameters) .
  • Include step-by-step protocols in the main text or supplementary materials, adhering to journal guidelines for compound characterization .

Q. What analytical techniques are critical for characterizing this compound and verifying purity?

Key techniques include:

  • NMR Spectroscopy : Confirm structural identity via proton/carbon shifts, particularly at the N1-oxide site.
  • HPLC : Assess purity using a C18 column with UV detection (e.g., 254 nm) and a water-acetonitrile gradient .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF.
  • Elemental Analysis : Verify elemental composition for novel derivatives.
    For known compounds, cross-reference spectral data with literature; for new derivatives, provide raw data in supplementary files .

Q. How can researchers design stability studies for this compound under varying conditions?

  • Variable Testing : Expose the compound to pH gradients (e.g., 2–12), temperatures (4°C–40°C), and light exposure.
  • Sampling Intervals : Collect time-point samples (e.g., 0h, 24h, 72h) for HPLC or LC-MS analysis to quantify degradation products .
  • Control Groups : Include inert atmospheres (e.g., nitrogen) to isolate oxidative degradation effects.
  • Data Reporting : Tabulate stability half-lives and degradation pathways, comparing results to structurally similar compounds .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound reactivity studies?

  • Source Identification : Check for inconsistencies in reaction conditions (e.g., solvent polarity, trace metal contamination) or instrument calibration .
  • Cross-Validation : Replicate experiments using alternative methods (e.g., replacing mCPBA with H₂O₂/urea for oxidation) .
  • Statistical Analysis : Apply ANOVA to compare datasets, testing variables like temperature or catalyst loading for significance .
  • Literature Reconciliation : Compare findings with prior studies, noting differences in methodology (e.g., alkylation agents, workup protocols) .

Q. What strategies are recommended for designing mechanistic studies on this compound’s biochemical interactions?

  • Hypothesis-Driven Probes : Use isotopically labeled analogs (e.g., ¹⁵N-adenosine-N1-oxide) to trace metabolic pathways .
  • Kinetic Studies : Employ stopped-flow spectroscopy to measure reaction rates with biological nucleophiles (e.g., glutathione) .
  • Computational Modeling : Pair experimental data with DFT calculations to predict reactive sites and transition states .
  • Control Experiments : Include competitive inhibitors or scavengers to isolate specific interaction mechanisms .

Q. How can researchers optimize experimental protocols for this compound derivatives to meet publication standards?

  • Data Organization : Present synthetic yields, spectral assignments, and purity metrics in tables, with raw data in supplementary files .
  • Ethical Reporting : Disclose safety protocols (e.g., handling carcinogenic intermediates like perchlorate salts) and ethical approvals .
  • Peer Review Preparation : Anticipate reviewer requests for chromatograms, spectral overlays, and statistical validation of reproducibility claims .

Methodological Best Practices

  • Literature Reviews : Use databases like PubMed and ChemIDplus, prioritizing primary sources over encyclopedic content .
  • Citation Integrity : Follow APA or ACS style, ensuring every reference in the text matches the bibliography .
  • Data Contradiction Management : Pre-register hypotheses and analytical pipelines to reduce confirmation bias .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.